N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4-methylthiophene-2-carboxamide
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Description
Synthesis Analysis
An efficient one-pot method has been developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . The unique structure of these compounds often comprises cyclopropyl, thiophenyl, and oxadiazolyl moieties.Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Scientific Research Applications
Anticancer Applications
Research on compounds featuring oxadiazole and thiophene moieties has shown promising anticancer activities. For example, derivatives synthesized with these components were evaluated against various cancer cell lines, including breast, lung, colon, and ovarian cancers, showing moderate to excellent activity. These findings suggest that similar structures could be explored for anticancer applications (Ravinaik et al., 2021). Additionally, novel derivatives of 1,3,4-oxadiazoles containing 5-phenyl thiophene moiety exhibited cytotoxic effects against HepG2, Caco-2, and PANC-1 cell lines, indicating their potential as anticancer agents (Adimule et al., 2014).
Antimicrobial Applications
Compounds incorporating thiophene and oxadiazole structures have also been explored for antimicrobial properties. For instance, thiourea derivatives showed significant antibiofilm properties against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential as novel anti-microbial agents (Limban et al., 2011). Another study focused on the synthesis of thiophenyl pyrazoles and isoxazoles, demonstrating potential antibacterial and antifungal activities, especially against Bacillus subtilis and Aspergillus niger (Sowmya et al., 2018).
properties
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-8-6-11(22-7-8)14(19)16-10-4-5-21-12(10)15-17-13(18-20-15)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHHYJSTYJKYFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=C(SC=C2)C3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-methylthiophene-2-carboxamide |
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